![molecular formula C20H21BF4NP B13133934 (R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical transformations, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate typically involves the reaction of ®-1-[2-(Diphenylphosphino)phenyl]ethanamine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine ligands, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.
Mechanism of Action
The mechanism of action of ®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers to form chiral complexes, which then facilitate various chemical transformations. The molecular targets include transition metal catalysts, and the pathways involved often include asymmetric induction and enantioselective catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate: The enantiomer of the compound, used in similar applications but with opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.
DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): A chiral phosphine ligand used in hydrogenation reactions.
Uniqueness
®-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate is unique due to its specific chiral structure, which allows for precise control over stereochemistry in catalytic processes. Its ability to form stable complexes with transition metals makes it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C20H21BF4NP |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C20H20NP.BF4/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18;2-1(3,4)5/h2-16H,21H2,1H3;/q;-1/p+1/t16-;/m1./s1 |
InChI Key |
VKZSYHSYRNMXNH-PKLMIRHRSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


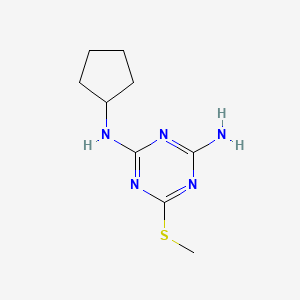
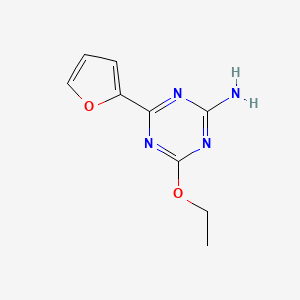



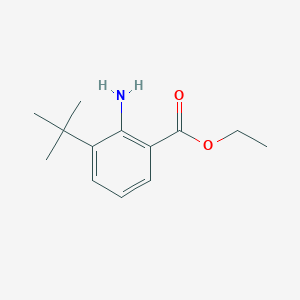

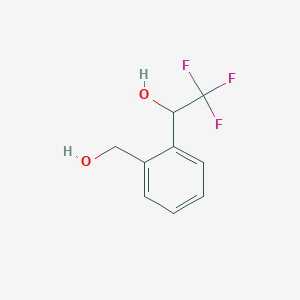
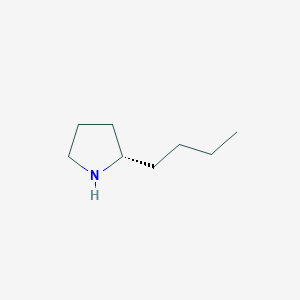
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)


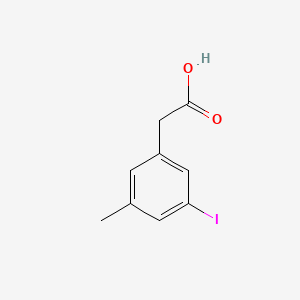
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
